Comprehensive Technical Guide on 2-Pyridinamine, 3-ethynyl-6-methyl- (CAS 936344-73-9): Properties, Synthesis, and Applications in Drug Discovery
Comprehensive Technical Guide on 2-Pyridinamine, 3-ethynyl-6-methyl- (CAS 936344-73-9): Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
In modern medicinal chemistry, the design of highly selective ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 2-Pyridinamine, 3-ethynyl-6-methyl- (CAS 936344-73-9) serves as a highly versatile, bifunctional building block primarily utilized for the modular synthesis of 6-methyl-7-azaindole derivatives. By presenting both a terminal alkyne and an adjacent exocyclic amine on an electron-rich pyridine core, this molecule enables rapid complexity generation through transition-metal-catalyzed cross-coupling and subsequent cyclization methodologies.
This whitepaper provides an in-depth analysis of the physicochemical properties, structural causality, and self-validating synthetic protocols associated with this critical intermediate, tailored for researchers and drug development professionals.
Structural & Physicochemical Profiling
The reactivity of 3-ethynyl-6-methylpyridin-2-amine is dictated by its unique electronic distribution. The electron-donating methyl group at the C6 position and the primary amine at the C2 position synergistically enrich the pyridine ring. This enrichment stabilizes the molecule but also necessitates careful handling to prevent unwanted oxidation of the terminal alkyne.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 2-Pyridinamine, 3-ethynyl-6-methyl- |
| CAS Registry Number | 936344-73-9 |
| Molecular Formula | C8H8N2 |
| Molecular Weight | 132.165 g/mol |
| SMILES | Cc1ccc(C#C)c(N)n1 |
| Appearance | Light yellow to brown solid (typical) |
| Boiling Point | ~250–280 °C (Predicted) |
| Storage Conditions | 2-8°C, dark, inert atmosphere |
Data synthesized from foundational chemical repositories and structural predictions [3].
Mechanistic Role in Drug Discovery
The primary strategic value of CAS 936344-73-9 lies in its role as a direct precursor to 6-methyl-1H-pyrrolo[2,3-b]pyridine (6-methyl-7-azaindole). The 7-azaindole core is a bioisostere of indole, exhibiting improved water solubility and the ability to form critical dual hydrogen bonds (donor-acceptor) with the hinge region of various kinases (e.g., BRAF, JAK, and FLT3).
The terminal ethynyl group allows for two distinct pathways:
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Direct Cyclization: Intramolecular cyclization with the adjacent C2-amine to form the 7-azaindole core [2].
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Click Chemistry (CuAAC): Reaction with organic azides to form 1,4-disubstituted 1,2,3-triazoles, extending the pharmacophore into adjacent binding pockets.
Figure 1: Synthetic pathway from 6-methylpyridin-2-amine to 6-methyl-7-azaindole via CAS 936344-73-9.
Synthetic Methodologies & Causality
The synthesis of 3-ethynyl-6-methylpyridin-2-amine is typically achieved via a Sonogashira cross-coupling reaction[1]. The starting material, 3-bromo-6-methylpyridin-2-amine, is coupled with trimethylsilylacetylene (TMSA), followed by a mild desilylation step.
Mechanistic Causality in the Workflow
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Catalyst Selection: Pd(PPh3)4 is chosen because the electron-rich nature of the aminopyridine requires a robust, zero-valent palladium species to efficiently undergo oxidative addition into the C-Br bond.
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Co-Catalysis: CuI forms a highly nucleophilic copper acetylide intermediate in situ, which accelerates the transmetallation step to the palladium center.
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Deprotection Strategy: Potassium carbonate (K2CO3) in methanol is utilized for TMS removal. This mild condition selectively cleaves the Si-C bond without risking premature cyclization of the resulting terminal alkyne, which can occur under harsher basic or acidic conditions.
Figure 2: Sonogashira workflow highlighting the mechanistic causality of each experimental step.
Self-Validating Experimental Protocols
The following protocols are designed with built-in validation checkpoints to ensure reaction fidelity and high yields.
Protocol A: Synthesis of 3-Ethynyl-6-methylpyridin-2-amine (CAS 936344-73-9)
Step 1: Sonogashira Coupling
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Preparation: Charge a flame-dried Schlenk flask with 3-bromo-6-methylpyridin-2-amine (1.0 equiv), Pd(PPh3)4 (0.05 equiv), and CuI (0.10 equiv).
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Atmosphere Control: Evacuate and backfill the flask with Argon three times. Causality: Rigorous exclusion of oxygen prevents the oxidation of Pd(0) to inactive Pd(II) and suppresses the Glaser homocoupling of the alkyne.
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Solvent Addition: Add anhydrous THF and Et3N (1:1 v/v). Sparge the resulting solution with Argon for 15 minutes.
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Alkyne Addition: Cool the mixture to 0 °C using an ice bath. Add trimethylsilylacetylene (TMSA, 1.2 equiv) dropwise. Causality: Dropwise addition manages the exothermic transmetallation and minimizes localized concentration spikes that lead to side reactions.
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Reaction & Validation: Warm to room temperature and stir for 4 hours.
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Self-Validation Checkpoint: The solution will transition from a pale yellow to a dark brown/black suspension. A heavy white precipitate (Et3N·HBr) will form, confirming the progression of the cross-coupling. TLC (30% EtOAc/Hexanes) should confirm the disappearance of the starting material.
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Workup: Filter the mixture through a Celite pad to remove copper salts. Concentrate the filtrate under reduced pressure.
Step 2: TMS Deprotection
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Reaction: Dissolve the crude TMS-protected intermediate in methanol (0.2 M). Add K2CO3 (1.5 equiv) and stir at room temperature for 2 hours.
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Validation: LC-MS analysis must show a mass shift of -72 Da (loss of the TMS group), yielding the m/z 133 [M+H]+ peak.
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Isolation: Concentrate the mixture, extract with EtOAc, wash with brine, dry over anhydrous Na2SO4, and evaporate to yield the title compound as a light yellow solid.
Protocol B: Cyclization to 6-Methyl-7-azaindole
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Reaction Setup: Dissolve 3-ethynyl-6-methylpyridin-2-amine (1.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP).
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Base Addition: Add Potassium tert-butoxide (KOtBu, 2.0 equiv). Heat the mixture to 80 °C for 6 hours under Argon [2]. Causality: The strong base deprotonates the C2-amine, facilitating a 5-endo-dig cyclization onto the terminal alkyne.
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Workup & Validation: Cool to room temperature, quench with water, and extract with EtOAc.
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Self-Validation Checkpoint: The product (6-methyl-7-azaindole) will exhibit intense blue fluorescence under 254 nm UV light on a TLC plate, a hallmark of the newly formed aromatic azaindole system.
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Analytical Characterization Signatures
To verify the integrity of CAS 936344-73-9, researchers should look for the following spectral signatures:
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1H NMR (CDCl3, 400 MHz):
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A distinct sharp singlet at ~3.40 ppm (1H) corresponding to the terminal alkyne proton.
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A broad singlet at ~4.90 ppm (2H) corresponding to the primary amine (-NH2), which will disappear upon D2O shake.
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A singlet at ~2.40 ppm (3H) for the C6-methyl group.
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Two doublets in the aromatic region (~6.50 and ~7.40 ppm) representing the adjacent C4 and C5 protons on the pyridine ring.
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Infrared (IR) Spectroscopy:
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A sharp, strong band at ~3300 cm⁻¹ (terminal alkyne C-H stretch).
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A weak but distinct band at ~2100 cm⁻¹ (C≡C triple bond stretch).
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A double band at ~3450 and 3350 cm⁻¹ (primary amine N-H stretches).
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Handling, Safety, and Storage
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Oxidative Sensitivity: The terminal alkyne and the electron-rich aminopyridine core make this compound susceptible to gradual oxidation. It must be stored under an inert atmosphere (Argon or Nitrogen).
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Thermal Stability: Store at 2-8°C in a dark, dry environment to prevent thermally induced polymerization or degradation [3].
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Toxicity: As with many functionalized pyridines, it should be handled as a potential skin and eye irritant. Standard PPE (nitrile gloves, safety goggles, and lab coat) and manipulation within a fume hood are mandatory.
References
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. URL:[Link]
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Leboho, T. C., van Vuuren, S. F., Michael, J. P., & de Koning, C. B. (2014). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 12(2), 307-315. URL:[Link]
